An In-depth Technical Guide to 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this precise isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and the foundational chemistry of its core scaffolds—1,2,4-oxadiazole and morpholine—to present a robust scientific profile. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Convergence of Two Privileged Scaffolds
The morpholine ring is a ubiquitous structural motif in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The 1,2,4-oxadiazole ring, a five-membered heterocycle, is recognized as a versatile pharmacophore and a bioisostere for amide and ester functionalities, offering improved metabolic stability.[2] The combination of these two privileged scaffolds in 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine suggests a molecule with significant potential for engaging with biological targets and exhibiting desirable drug-like properties. Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects.[2][3]
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine features a morpholine ring attached at the 3-position of a 1,2,4-oxadiazole ring, which in turn is substituted with a phenyl group at the 5-position.
Molecular Formula: C₁₂H₁₃N₃O₂
| Property | Predicted/Estimated Value | Source/Basis |
| Molecular Weight | 231.25 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 51.4 Ų | Based on 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine[4] |
| XLogP3-AA | ~1.9 | Based on 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine[4] |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Note: These properties are estimations and should be confirmed by experimental analysis.
Synthesis and Characterization: A Proposed Pathway
A plausible and efficient synthetic route to 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine can be designed based on established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The most common and versatile approach involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Morpholine-3-carboxamidoxime
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To a solution of morpholine-3-carbonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate.
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the resulting crude product by recrystallization or column chromatography to yield morpholine-3-carboxamidoxime.
Step 2 & 3: Synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine
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Dissolve morpholine-3-carboxamidoxime in a suitable aprotic solvent, such as pyridine or dioxane.
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Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.
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Allow the reaction to warm to room temperature and then heat to reflux for several hours to facilitate the cyclization of the O-acyl amidoxime intermediate.
-
Monitor the reaction by TLC until the starting material is consumed.
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After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the final compound.
Characterization
The structure of the synthesized 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
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Melting Point Analysis: To assess the purity of the compound.
Potential Pharmacological Applications and Mechanism of Action
The combination of the 1,2,4-oxadiazole and morpholine moieties suggests several potential therapeutic applications for 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine.
Potential Therapeutic Areas:
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Oncology: Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[5]
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Anti-inflammatory: The 1,2,4-oxadiazole scaffold is present in compounds with anti-inflammatory properties.
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Neuropharmacology: Morpholine is a key component of several centrally acting drugs, and 1,2,4-oxadiazoles have shown activity as anticonvulsants and anxiolytics.[2]
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Infectious Diseases: Both scaffolds have been incorporated into molecules with antimicrobial and antifungal activities.[6]
Postulated Mechanism of Action
The specific mechanism of action would depend on the therapeutic target. However, based on the activities of related compounds, we can propose a potential signaling pathway that could be modulated by this molecule, for instance, in an oncological context.
Caption: Postulated mechanism of action in an anticancer context.
Conclusion and Future Directions
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine represents a promising chemical entity with significant potential for drug discovery. The convergence of the favorable properties of the morpholine and 1,2,4-oxadiazole scaffolds makes it an attractive candidate for further investigation. Future research should focus on the definitive synthesis and characterization of this specific isomer, followed by comprehensive in vitro and in vivo pharmacological profiling to validate its therapeutic potential across various disease models. Structure-activity relationship (SAR) studies, involving modifications of the phenyl and morpholine rings, could lead to the identification of even more potent and selective drug candidates.
References
- Al-Sultani, A. A. J., & Al-Amery, M. H. A. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10.
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A review on pharmacological update of oxadiazole derivatives. (2024). PubMed. [Link]
- Yousif, E., Salih, N., & Ahmed, A. (2013). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 25(1), 487-489.
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PubChem. National Center for Biotechnology Information. [Link]
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3-Phenylmorpholine. PubChem. [Link]
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El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd-Elrahman, H. I. (2021). Synthesis and Screening of New[2][4][7]Oxadiazole,[4][7][8]Triazole, and[4][7][8]Triazolo[4,3-b][4][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1485-1495.
- Kumar, K. A., Lokeshwari, D. M., Pavithra, G., & Kumar, G. V. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1083-1096.
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A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). ResearchGate. [Link]
- Wang, Y., Li, Y., Wang, J., Zhang, Y., & Li, J. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of the Chinese Chemical Society, 69(10), 1645-1658.
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4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(morpholin-4-yl)quinoline. PubChemLite. [Link]
- An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(2), 219-234.
- Gaonkar, S. L., & Rai, K. M. L. (2021).
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